- Preparation of heteroaryloxotetrahydrodiazepinoindolecarboxamide derivatives and analogs for use as RSK inhibitors, World Intellectual Property Organization, , ,

Cas no 931-61-3 (N-methylpyrimidin-2-amine)

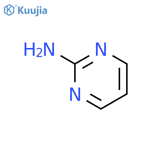

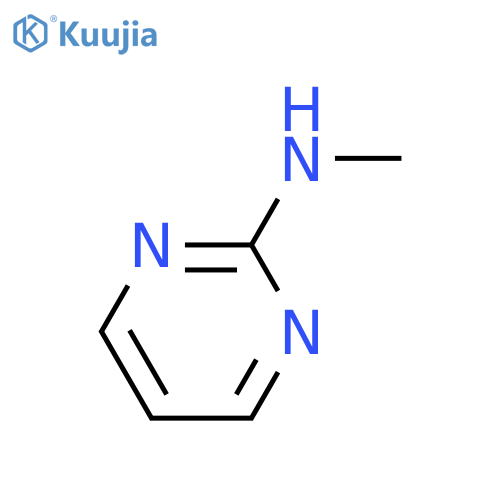

N-methylpyrimidin-2-amine structure

商品名:N-methylpyrimidin-2-amine

N-methylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Methylaminopyrimidine

- 2-Pyrimidinamine, N-methyl- (9CI)

- N-Methyl-2-pyrimidinamine

- methyl(pyrimidin-2-yl)amine

- N-methylpyrimidin-2-amine

- NSC 102272

- 2-Pyrimidinamine, N-methyl-

- Methyl-pyrimidin-2-yl-amine

- Pyrimidine, 2-(methylamino)-

- Methylaminopyrimidin

- JH4

- NSC102272

- methyl-2 pyrimidinylamine

- 2-(Methylamino)pyrimidine

- methylpyrimidin-2-yl-amine

- 2-Pyrimidinamine,N-methyl-

- NCIOpen2_001912

- KSC492S2L

- BQNXHDSGGRTFNX-UHFFFAOYSA-N

- N-Methyl-2-pyrimidinamine (ACI)

- Pyrimidine, 2-(methylamino)- (6CI, 7CI, 8CI)

- 8HQB8CU97K

- BS-12860

- F8880-7050

- SCHEMBL22004207

- UNII-8HQB8CU97K

- MFCD00234126

- pyrimidine, 2-methylamino-

- ALBB-031685

- DB-021371

- Z54628578

- CS-0061723

- 931-61-3

- DTXSID40295478

- AB05135

- EN300-43236

- NSC-102272

- SY109149

- F30217

- 2(N-methylamino)pyrimidine

- AC-907/25004462

- SCHEMBL676888

- AKOS008019353

-

- MDL: MFCD00234126

- インチ: 1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8)

- InChIKey: BQNXHDSGGRTFNX-UHFFFAOYSA-N

- ほほえんだ: N1C(NC)=NC=CC=1

計算された属性

- せいみつぶんしりょう: 109.063997g/mol

- ひょうめんでんか: 0

- XLogP3: 0.5

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 109.063997g/mol

- 単一同位体質量: 109.063997g/mol

- 水素結合トポロジー分子極性表面積: 37.8Ų

- 重原子数: 8

- 複雑さ: 58.7

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.144

- ゆうかいてん: 60-62 ºC

- ふってん: 216 ºC

- フラッシュポイント: 85 ºC

- 屈折率: 1.587

- PSA: 37.81000

- LogP: 0.59130

N-methylpyrimidin-2-amine セキュリティ情報

N-methylpyrimidin-2-amine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

N-methylpyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-43236-10.0g |

N-methylpyrimidin-2-amine |

931-61-3 | 95% | 10g |

$451.0 | 2023-05-02 | |

| Life Chemicals | F8880-7050-1g |

N-methylpyrimidin-2-amine |

931-61-3 | 95%+ | 1g |

$197.0 | 2023-11-21 | |

| abcr | AB436751-250 mg |

2-Methylaminopyrimidine, 95%; . |

931-61-3 | 95% | 250mg |

€120.60 | 2023-04-23 | |

| Fluorochem | 088598-5g |

Methyl-pyrimidin-2-yl-amine |

931-61-3 | 95% | 5g |

£208.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N86340-5g |

2-Methylaminopyrimidine |

931-61-3 | 5g |

¥1786.0 | 2021-09-08 | ||

| ChemScence | CS-0061723-100mg |

N-Methylpyrimidin-2-amine |

931-61-3 | 99.96% | 100mg |

$60.0 | 2022-04-26 | |

| Apollo Scientific | OR938076-5g |

2-Methylaminopyrimidine |

931-61-3 | 98+% | 5g |

£244.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AC423-5g |

N-methylpyrimidin-2-amine |

931-61-3 | 97% | 5g |

1776.0CNY | 2021-07-10 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13478-25g |

N-methylpyrimidin-2-amine |

931-61-3 | 95% | 25g |

$1230 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N86340-100mg |

2-Methylaminopyrimidine |

931-61-3 | 100mg |

¥196.0 | 2021-09-08 |

N-methylpyrimidin-2-amine 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

リファレンス

- Preparation of 2-aminopyrimidines and their use for treatment of hypertension and congestive heart failure, Japan, , ,

合成方法 4

合成方法 5

はんのうじょうけん

リファレンス

- A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines, Journal of Organic Chemistry, 2008, 73(17), 6691-6697

合成方法 6

はんのうじょうけん

1.1 Solvents: Acetone ; 15 h, 75 °C; 75 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0.5 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0.5 h, 80 °C

リファレンス

- Substituted 4-phenyl-2-aminoimidazoles and 4-phenyl-4,5-dihydro-2-aminoimidazoles as voltage-gated sodium channel modulators, European Journal of Medicinal Chemistry, 2014, 74, 23-30

合成方法 7

合成方法 8

合成方法 9

合成方法 10

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 48 h, reflux

リファレンス

- Method for preparation of 1-methyl-5-aryl-2-aminoimidazoles and their reactivity, Izvestiya Timiryazevskoi Sel'skokhozyaistvennoi Akademii, 2003, (4), 132-141

合成方法 13

はんのうじょうけん

1.1 Catalysts: Phenylmagnesium bromide

リファレンス

- The role of chelation in the formylation of Grignard reagents with N-formyl amines, Tetrahedron Letters, 1983, 24(11), 1143-6

合成方法 14

合成方法 15

合成方法 16

N-methylpyrimidin-2-amine Raw materials

- Formamide,N-methyl-N-2-pyrimidinyl-

- 2(1H)-Pyrimidinimine, 1-methyl-

- 2-Amino-1-methylpyrimidin-1-ium iodide

- 2-Aminopyrimidine

- 2-Chloropyrimidine

N-methylpyrimidin-2-amine Preparation Products

N-methylpyrimidin-2-amine 関連文献

-

Ru Wang,Bo Yang,Beibei Zhang,Qinqin Zhang,Bing Cao,Jufang Jia,Meng Liu,Pengli Guo,Yuhan Zhang,Xiaokun Li,Xiaoke Zheng,Weisheng Feng New J. Chem. 2023 47 120

-

Shiv Shankar Gupta,Manisha,Rakesh Kumar,Ankit Kumar Dhiman,Upendra Sharma Org. Biomol. Chem. 2021 19 9675

931-61-3 (N-methylpyrimidin-2-amine) 関連製品

- 156-81-0(pyrimidine-2,4-diamine)

- 20980-22-7(2-(piperazin-1-yl)pyrimidine)

- 22715-27-1(pyrimidine-2,5-diamine)

- 5621-02-3(N,n-dimethylpyrimidin-2-amine)

- 591-54-8(pyrimidin-4-amine)

- 109-12-6(2-Aminopyrimidine)

- 289-95-2(Pyrimidine)

- 1687-51-0(quinazolin-2-amine)

- 1445-39-2(5-iodopyrimidin-2-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:931-61-3)N-methylpyrimidin-2-amine

清らかである:99%/99%

はかる:5g/25g

価格 ($):247.0/666.0